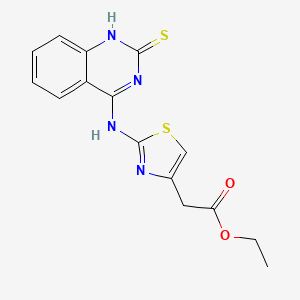

Ethyl 2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Ethyl 2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetate” is a complex organic compound that contains a thiazole ring and a quinazolinone ring . Thiazole is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Quinazolinone is a fused heterocyclic system that has received significant attention due to its diverse biological activities .

Synthesis Analysis

The synthesis of related compounds involves various methodologies. For instance, thiazole derivatives have been synthesized by different methods . Quinazolin-4(3H)-one, a related compound, was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air, also known as Niementowski reaction .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications

Antioxidant and Antimicrobial Activity

Ethyl 2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetate and its derivatives have shown potential in antioxidant and antimicrobial applications. Studies reveal that certain derivatives synthesized via microwave-assisted synthesis exhibited moderate to good activities in these areas. These compounds were synthesized through a series of chemical reactions involving Biginelli reaction and were characterized by their improved yields and shorter reaction times when microwave irradiation was used. The synthesized compounds were tested for their biological activity and some demonstrated moderate to good antioxidant and antimicrobial properties (Youssef & Amin, 2012).

Mosquito Larvicidal Activity

Another research focused on the synthesis of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones. These compounds were synthesized through a Biginelli reaction followed by various chemical treatments. The synthesized compounds were tested for their antimicrobial activities against various bacterial and fungal strains, showcasing good activity compared to standard antibiotics. Moreover, their mosquito larvicidal activity was studied against fourth instar larvae Culex quinquefasciatus, showing some compounds to be lethal for mosquito larvae (Rajanarendar et al., 2010).

Antioxidant and Antibacterial Properties

Thiosemicarbazide derivatives synthesized from this compound were highly active in antioxidant tests and showed significant antibacterial activity against various bacteria. The study highlights the importance of the thiosemicarbazide group in the synthesis of bioactive compounds (Ünver et al., 2014).

Photostability in Pharmaceutical Applications

The photostability of compounds like ethyl 2-[4,5-bis(4-methoxyphenyl)thiazole-2-yl]pyrrol-1-ylacetate, similar in structure to the subject compound, was studied to understand its degradation under light exposure, an essential factor for its stability in pharmaceutical preparations. The study provides insights into the stability of such compounds in different pH ranges and under various light sources, crucial for their application in medicinal chemistry (Hanamori et al., 1992).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the diverse biological activities of thiazole and quinazolinone derivatives , this compound could be a promising candidate for drug discovery and development.

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazole and quinazoline derivatives, have been found to interact with a variety of biological targets . These targets include enzymes, receptors, and proteins involved in various biological processes such as inflammation, pain sensation, microbial growth, and cancer progression .

Mode of Action

It is known that thiazole and quinazoline derivatives can interact with their targets through various mechanisms . For instance, they can inhibit enzyme activity, block receptor signaling, or interfere with protein function . The specific interaction depends on the structure of the compound and the nature of the target .

Biochemical Pathways

Thiazole and quinazoline derivatives are known to affect various biochemical pathways . These pathways are involved in processes such as inflammation, pain sensation, microbial growth, and cancer progression . The downstream effects can include reduced inflammation, alleviation of pain, inhibition of microbial growth, and suppression of cancer cell proliferation .

Properties

IUPAC Name |

ethyl 2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S2/c1-2-21-12(20)7-9-8-23-15(16-9)19-13-10-5-3-4-6-11(10)17-14(22)18-13/h3-6,8H,2,7H2,1H3,(H2,16,17,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMEAQGWHALOCPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC2=NC(=S)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-4-oxobut-2-enoic acid](/img/structure/B2474462.png)

![methyl 2-((2,4-difluorophenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B2474465.png)

![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2474471.png)

![2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2474482.png)